What is the structure of diphenylphosphinous chloride?
What is the structure of diphenylphosphinous chloride?
An In-depth Technical Guide to the Structure and Utility of Diphenylphosphinous Chloride
This guide provides a comprehensive technical overview of diphenylphosphinous chloride (Ph₂PCl), an essential reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the core structural features, reactivity, synthesis, and safe handling of this versatile organophosphorus compound. The content herein is structured to deliver not just procedural steps but also the underlying chemical principles and field-proven insights that govern its application.
Introduction to Diphenylphosphinous Chloride
Diphenylphosphinous chloride, also known as chlorodiphenylphosphine, is an organophosphorus compound with the chemical formula (C₆H₅)₂PCl.[1] It is a cornerstone reagent for introducing the diphenylphosphino group (Ph₂P) into organic molecules.[1] This functionality is central to the synthesis of a vast array of phosphine ligands, which are indispensable in homogeneous catalysis, as well as in the creation of pesticides, plastic stabilizers, and flame retardants.[1]
At ambient conditions, it exists as a colorless to light yellow, oily liquid characterized by a potent, garlic-like pungent odor.[1] Its high reactivity, particularly its sensitivity to nucleophiles like water and its susceptibility to oxidation by air, necessitates careful handling and storage under inert conditions.[1]
Molecular and Electronic Structure
The structure of diphenylphosphinous chloride is defined by a central trivalent phosphorus atom covalently bonded to two phenyl rings and one chlorine atom.
-
Molecular Geometry: The phosphorus atom possesses a lone pair of electrons, which, according to VSEPR theory, results in a trigonal pyramidal geometry. This non-bonding electron pair occupies significant space and is the primary site of the molecule's nucleophilicity, playing a dominant role in its chemical behavior.
-
Bonding and Electronic Characteristics: The phosphorus atom is sp³-hybridized. The P-Cl bond is polarized, with the phosphorus atom being electrophilic, making it susceptible to attack by nucleophiles. Conversely, the lone pair on the phosphorus atom confers nucleophilic character, allowing it to react with electrophiles. This dual reactivity makes Ph₂PCl a highly versatile synthetic intermediate. The phenyl groups are electronically withdrawing but also contribute to the steric bulk around the phosphorus center, influencing its reactivity and the properties of its derivatives.
Spectroscopic Characterization
Spectroscopic methods are crucial for the unambiguous identification and purity assessment of diphenylphosphinous chloride.
| Property | Value |
| CAS Number | 1079-66-9[1] |
| Molecular Formula | C₁₂H₁₀ClP[1] |
| Molecular Weight | 220.64 g/mol [2] |
| Appearance | Colorless to light yellow oily liquid[1] |
| Density | 1.229 g/cm³[1] |
| Boiling Point | 320 °C[1] |
| Solubility | Reacts with water and alcohols. Highly soluble in benzene, THF, and ethers.[1] |
| ³¹P NMR Chemical Shift | The ³¹P NMR spectrum shows a characteristic singlet. While specific shifts can vary with the solvent, values around +81 to +83 ppm (relative to 85% H₃PO₄) are typical for chlorophosphines of this type. |
| ¹H NMR Chemical Shift | The ¹H NMR spectrum typically displays multiplets in the aromatic region (approximately 7.20 – 7.65 ppm), corresponding to the protons of the two phenyl rings.[3] |
| IR Spectroscopy | Key vibrational bands include those corresponding to P-Cl stretching and aromatic C-H and C=C stretching. The NIST WebBook provides reference spectra for detailed analysis.[4] The P-Cl stretch is typically observed in the range of 450-550 cm⁻¹, though it can be weak. |
Synthesis of Diphenylphosphinous Chloride
Diphenylphosphinous chloride is produced commercially from the reaction of benzene with phosphorus trichloride (PCl₃) at high temperatures (approx. 600 °C).[1] This process first yields dichlorophenylphosphine (PhPCl₂), which then undergoes a redistribution reaction in the gas phase to form Ph₂PCl.[1]
A common laboratory-scale synthesis involves the redistribution reaction between triphenylphosphine (PPh₃) and phosphorus trichloride.
Experimental Protocol: Synthesis via Redistribution
This protocol outlines a validated method for preparing Ph₂PCl. The causality for using an inert atmosphere is to prevent the oxidation of the P(III) species, which is highly sensitive to air.
Materials:
-
Triphenylphosphine (PPh₃)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous aluminum chloride (AlCl₃) (catalyst)
-
Dry, oxygen-free benzene or toluene
-
Standard reflux and distillation glassware, dried in an oven
-
Nitrogen or Argon gas line with a bubbler
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the flask with triphenylphosphine and the solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of anhydrous aluminum chloride to the stirred mixture.
-
Reagent Addition: Slowly add phosphorus trichloride (1 equivalent) to the flask via the dropping funnel. The reaction is exothermic and may require cooling to control.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy by taking aliquots. The reaction drives towards an equilibrium mixture of Ph₃P, Ph₂PCl, PhPCl₂, and PCl₃.
-
Purification: After cooling, the product, diphenylphosphinous chloride, is isolated from the reaction mixture by fractional distillation under reduced pressure. The higher boiling point of Ph₂PCl allows it to be separated from the more volatile PhPCl₂ and PCl₃.
Caption: Workflow for the synthesis of diphenylphosphinous chloride.
Reactivity and Key Applications
The chemistry of diphenylphosphinous chloride is dominated by the reactivity of its P-Cl bond and the phosphorus lone pair.
Key Reactions:
-
Nucleophilic Substitution at Phosphorus: This is the most common and synthetically valuable reaction. Ph₂PCl reacts readily with a wide range of nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), to displace the chloride and form tertiary phosphines (Ph₂PR).[1] These products are frequently used as ligands in transition metal catalysis.
-
Hydrolysis: It reacts vigorously with water to produce diphenylphosphine oxide, [(C₆H₅)₂P(O)H].[1] This reaction underscores the need for anhydrous conditions during its use and storage.
-
Reduction: Treatment with reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the P-Cl bond to a P-H bond, yielding diphenylphosphine [(C₆H₅)₂PH].[1]
-
Precursor to Phosphido Derivatives: Reaction with alkali metals like sodium results in reductive coupling to form tetraphenyldiphosphine or, under different conditions, sodium diphenylphosphide (Ph₂PNa), a powerful nucleophile for introducing the Ph₂P group.[1]
Caption: Key chemical transformations of diphenylphosphinous chloride.
Safety and Handling
Diphenylphosphinous chloride is a hazardous chemical that requires strict safety protocols.[5][6]
-
Corrosivity: It is corrosive and can cause severe skin burns and eye damage upon contact.[7][8] It readily hydrolyzes in the presence of moisture (e.g., in air or on skin) to form hydrochloric acid (HCl), contributing to its corrosive nature.[7][9]
-
Reactivity: It is moisture-sensitive and flammable.[8][10] Vapors can form explosive mixtures with air.[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified fume hood. Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and tightly sealed safety goggles or a full-face shield.[6][10]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[7][10]
-
Disposal: Dispose of contents and containers in accordance with approved waste disposal regulations.[6]
References
-
PrepChem.com. (n.d.). Synthesis of Diphenylphosphinic Chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]
-
Patsnap. (n.d.). Chlorodiphenylphosphine patented technology retrieval search results. Retrieved from [Link]
-
Chemsrc. (n.d.). Diphenylphosphinic Chloride | CAS#:1499-21-4. Retrieved from [Link]
-
PubChem. (n.d.). Diphenylphosphinic chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN102399243A - Environment-friendly synthesis method of diphenyl phosphine chloride.
-
SpectraBase. (n.d.). Diphenylphosphinic acid chloride - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Diphenylphosphinic chloride. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenylphosphinic acid chloride - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Chlorodiphenyl phosphine. Retrieved from [Link]
-
NIST. (n.d.). Diphenylphosphinic chloride - IR Spectrum. Retrieved from [Link]
-
SLS. (n.d.). Diphenylphosphinic chloride, 9 | 230235-10G | SIGMA-ALDRICH. Retrieved from [Link]
-
Stenutz. (n.d.). diphenylphosphinic chloride. Retrieved from [Link]
-
PubChem. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]
-
NIST. (n.d.). Diphenylphosphinic chloride - UV/Visible spectrum. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion - Supporting Information. Retrieved from [Link]
-
NIST. (n.d.). CCCBDB bond length model. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). Bond length data in ClF5. Retrieved from [Link]
-
Wired Chemist. (n.d.). Molecular Parameters - Carbon Compounds. Retrieved from [Link]
Sources
- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Chlorodiphenylphosphine | C12H10ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Diphenylphosphinic chloride [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. aksci.com [aksci.com]
- 9. CAS 1499-21-4: Diphenylphosphinic chloride | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
